

LX2761: A Technical Guide for Researchers

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Compound of Interest

Compound Name: LX2761

Cat. No.: B10832737

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **LX2761**, a potent inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). This document details its core molecular properties, mechanism of action, and relevant experimental data and protocols to support further research and development.

Core Molecular Data

LX2761 is a small molecule inhibitor with the following key characteristics:

Property	Value	Reference
Molecular Weight	601.80 g/mol	[1]
Molecular Formula	C ₃₂ H ₄₇ N ₃ O ₆ S	[1]

Mechanism of Action: SGLT1 and SGLT2 Inhibition

LX2761 is a potent inhibitor of both SGLT1 and SGLT2.[1] SGLT1 is primarily found in the gastrointestinal tract and is responsible for the absorption of glucose and galactose from the intestine. SGLT2 is predominantly expressed in the kidneys and is responsible for the reabsorption of most of the glucose from the glomerular filtrate.

By inhibiting SGLT1 in the intestine, **LX2761** delays and reduces intestinal glucose absorption. [2][3] This localized action in the gut contributes to lower postprandial glucose levels.

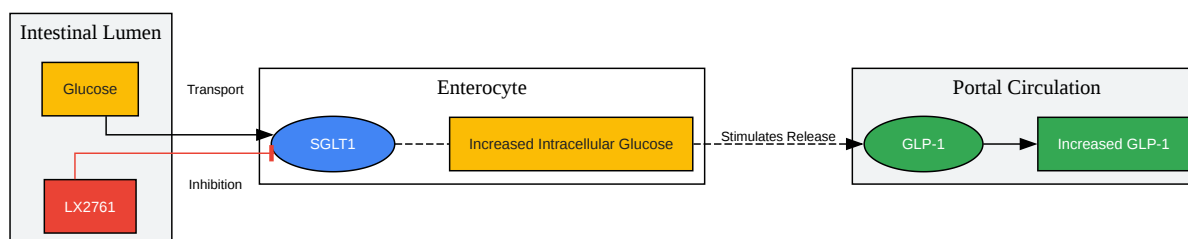
Preclinical studies have shown that this inhibition also leads to an increase in plasma levels of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood sugar.

The inhibitory effect on SGLT2 in the kidneys is less pronounced as **LX2761** is designed to be minimally absorbed into the systemic circulation, thus primarily acting locally in the gastrointestinal tract. This localized action minimizes the urinary glucose excretion that is characteristic of systemic SGLT2 inhibitors.

A cryo-electron microscopy study has revealed that **LX2761** locks the SGLT1 transporter in an outward-open conformation, physically blocking the substrate-binding site and the extracellular vestibule. This structural insight provides a clear basis for its potent inhibitory activity.

Signaling Pathway of LX2761 in the Intestine

The following diagram illustrates the proposed signaling pathway of **LX2761**'s action in the intestinal lumen.



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LX2761's inhibition of SGLT1 in the intestine.

Preclinical and Clinical Data

LX2761 has undergone preclinical and Phase 1 clinical evaluations.

In Vitro Potency

The following table summarizes the in vitro inhibitory potency of **LX2761** against human SGLT1 and SGLT2.

Target	IC ₅₀ (nM)	Reference
Human SGLT1	2.2	
Human SGLT2	2.7	

In Vivo Efficacy in Animal Models

In preclinical studies involving mice and rats, orally administered **LX2761** demonstrated significant effects on glycemic control. Key findings include:

- Reduced postprandial glucose excursions.
- Increased plasma levels of total GLP-1.
- Long-term treatment in diabetic mouse models led to lower fasting glucose, reduced hemoglobin A1C, and improved survival.
- A synergistic effect with the DPP-4 inhibitor sitagliptin, leading to increased active GLP-1 levels.

Clinical Trials

A Phase 1 clinical trial was initiated to evaluate the safety and tolerability of **LX2761** in healthy volunteers and individuals with type 2 diabetes. The study was a double-blind, randomized, placebo-controlled, ascending single-dose design.

Experimental Protocols

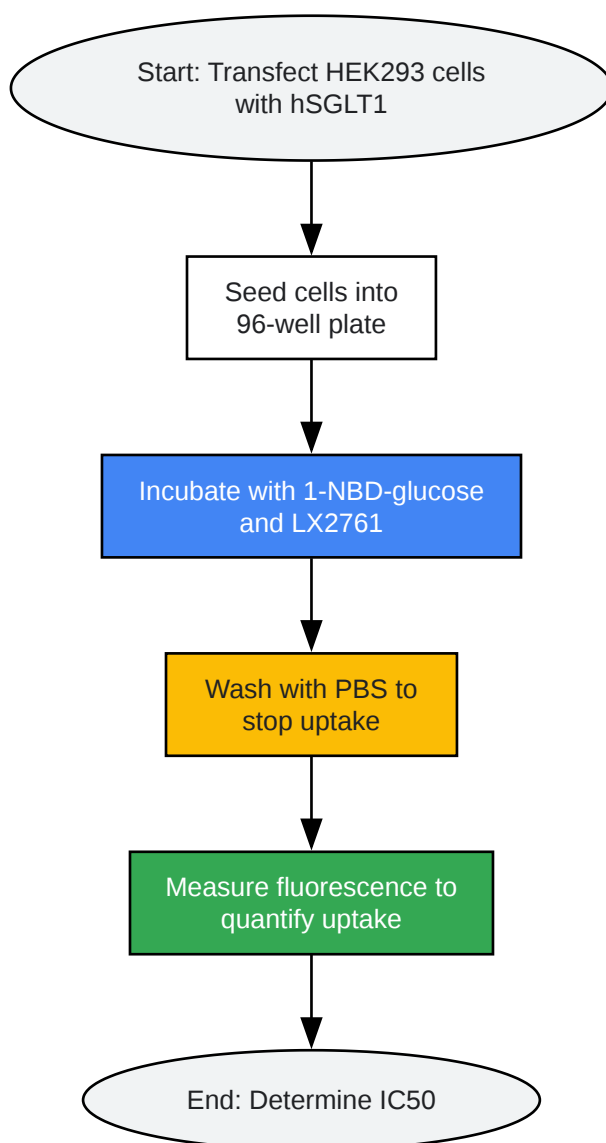
In Vitro: 1-NBD-Glucose Uptake Assay

This assay is used to determine the inhibitory activity of compounds on SGLT1.

Methodology:

- Cell Culture: Human embryonic kidney 293 (HEK293) cells are transfected to express human SGLT1.
- Plating: One day post-transfection, cells are seeded into a 96-well plate coated with poly-D-lysine.
- Incubation: After cell attachment, the cells are washed with PBS and then incubated for 1 hour at 37°C with an uptake buffer containing 1-NBD-glucose (a fluorescent glucose analog), bovine serum albumin (BSA), and varying concentrations of **LX2761**.
- Uptake Termination: The uptake of 1-NBD-glucose is stopped by washing the cells three times with PBS.
- Quantification: The amount of 1-NBD-glucose taken up by the cells is measured to determine the level of SGLT1 inhibition.

The following diagram outlines the workflow for the 1-NBD-glucose uptake assay.



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Workflow for the 1-NBD-glucose uptake assay.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

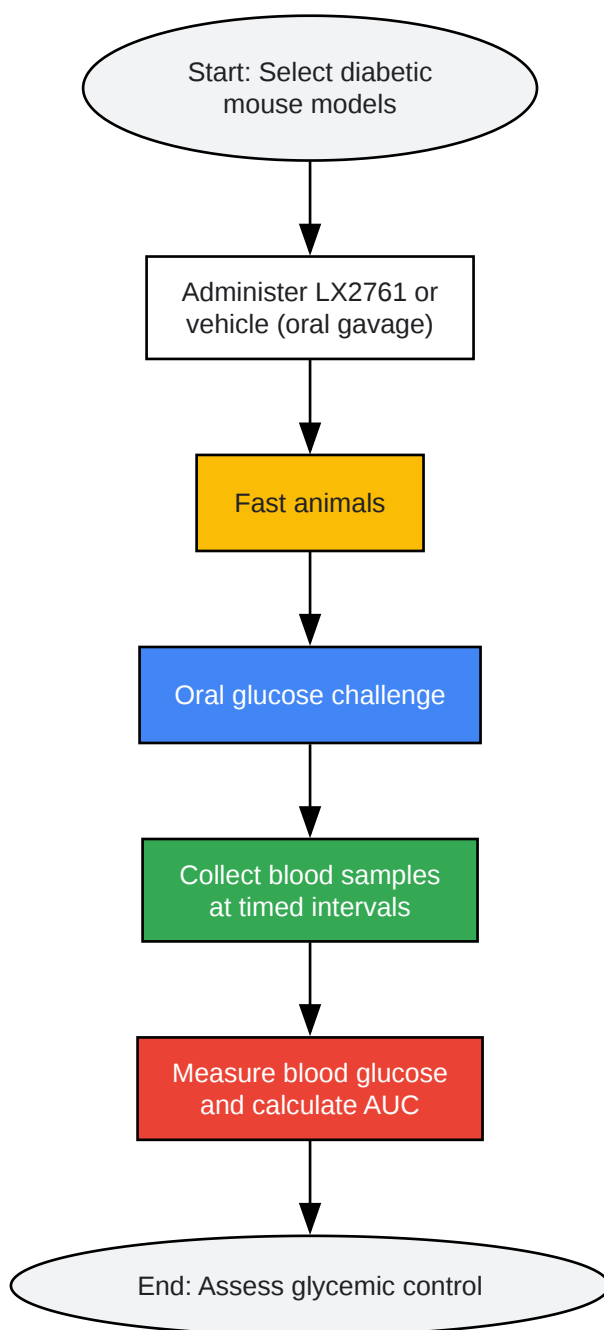
This protocol is used to assess the effect of **LX2761** on glucose tolerance in an in vivo setting.

Methodology:

- **Animal Model:** The study utilizes mouse models, often with streptozotocin (STZ)-induced diabetes.

- Dosing: Mice receive a single daily dose of either a vehicle control or **LX2761** via oral gavage.
- Fasting: Prior to the OGTT, mice are typically fasted for a set period.
- Glucose Challenge: A bolus of glucose is administered orally.
- Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
- Analysis: Blood glucose levels are measured to determine the glucose excursion over time. The area under the curve (AUC) for glucose is calculated to quantify the overall effect on glucose tolerance.

The following diagram illustrates the experimental workflow for an in vivo OGTT.



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Workflow for an in vivo oral glucose tolerance test.

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